![molecular formula C10H15ClN4O B1424748 N-Allyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1220037-00-2](/img/structure/B1424748.png)
N-Allyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Overview
Description
“N-Allyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride” is a chemical compound. It is a derivative of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine class . This class of compounds has been studied for their potential applications in various fields, including as inhibitors for c-Met kinase , a target for cancer therapy .
Synthesis Analysis
The synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives, including “N-Allyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride”, involves a series of chemical reactions . The specific details of the synthesis process for this compound are not available in the retrieved papers.Scientific Research Applications
Chemical Synthesis and Functionalization
One of the foundational aspects of research on this compound involves its utility in chemical synthesis. A study led by Revanna et al. (2013) elaborated on the synthesis of a fluorinated heterocyclic scaffold related to the compound, highlighting its potential for creating a library of novel functionalized derivatives through an efficient synthesis route starting from simple materials. This approach opens avenues for the parallel synthesis of diverse compounds for further biological exploration Revanna et al., 2013.
Biological Activity
The exploration of biological activities of derivatives of N-Allyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride has been a significant area of interest. For instance, Samala et al. (2013) synthesized forty 3-phenyl derivatives and evaluated them as Mycobacterium tuberculosis pantothenate synthetase inhibitors. Among these, a specific derivative showed promising in vitro activity against M. tuberculosis, highlighting its potential as a lead compound for antitubercular drug discovery Samala et al., 2013.
Antimicrobial and Antitubercular Agents
The search for new antimicrobial and antitubercular agents has also leveraged the chemical framework of N-Allyl derivatives. A notable study by Tang et al. (2015) designed and synthesized pyrazolo[1,5-a]pyridine-3-carboxamide derivatives showing nanomolar MIC values against drug-susceptible and multidrug-resistant M. tuberculosis strains. This work exemplifies the compound's role in generating new leads for antitubercular therapy Tang et al., 2015.
Corrosion Inhibition
Beyond biomedical applications, the derivatives of this compound have found utility in materials science, such as corrosion inhibition. Dandia et al. (2013) synthesized pyrazolopyridine derivatives and investigated their effect on the corrosion of mild steel in acidic conditions. Their findings suggest that these derivatives can act as effective corrosion inhibitors, indicating the compound's potential in industrial applications Dandia et al., 2013.
Mechanism of Action
Target of Action
Similar compounds, such as 2,3,4,5-tetrahydro-1h-pyrido-[4,3-b]indole derivatives, have been found to show high anti-tumor activity . They are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the growth of various cell lines in a dose-dependent manner . This suggests that the compound may interact with its targets to inhibit their function, leading to a decrease in cell proliferation.
Biochemical Pathways
Similar compounds have been found to have a significant alteration in cell cycle progression, in addition to apoptosis induction within certain cells . This suggests that the compound may affect pathways related to cell growth and survival.
Result of Action
Similar compounds have shown moderate to excellent antiproliferative activity against various cancer cells . This suggests that the compound may have a similar effect, leading to a decrease in cell proliferation and potentially inducing cell death.
Action Environment
It’s worth noting that the efficacy of similar compounds can vary depending on the specific cell line they are tested against . This suggests that the compound’s action may be influenced by factors such as the cellular environment and the specific characteristics of the target cells.
properties
IUPAC Name |
N-prop-2-enyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O.ClH/c1-2-4-12-10(15)9-7-6-11-5-3-8(7)13-14-9;/h2,11H,1,3-6H2,(H,12,15)(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGMRLSKLNPYQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=NNC2=C1CNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride | |
CAS RN |
1220037-00-2 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine-3-carboxamide, 4,5,6,7-tetrahydro-N-2-propen-1-yl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



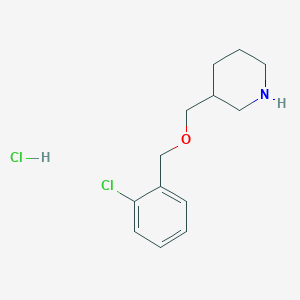
![Methyl (2S,4S)-4-[(5-chloro-8-quinolinyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424670.png)
![3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine hydrochloride](/img/structure/B1424673.png)


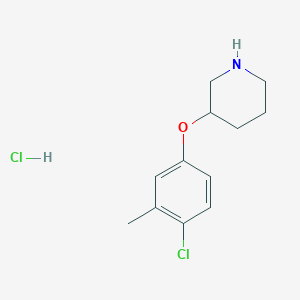


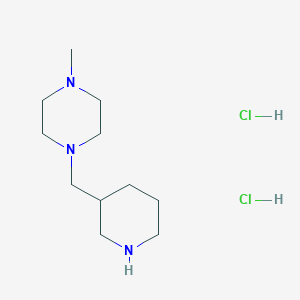
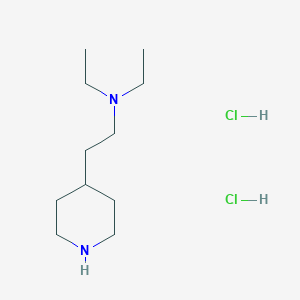
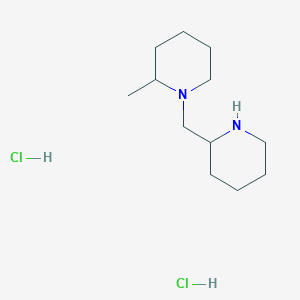

![N-Butyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424686.png)
![Methyl 4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1424687.png)